3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine
Overview
Description
3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C9H6F2N2O and its molecular weight is 196.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Photochemical Synthesis and Applications
- A study by Buscemi et al. (2001) explored a photochemical methodology for synthesizing fluorinated heterocyclic compounds, including variants of oxazoles. This process involves irradiation and can lead to the synthesis of compounds similar to 3-(2,6-Difluorophenyl)-1,2-oxazol-5-amine, which are significant in various chemical syntheses (Buscemi et al., 2001).
2. Synthesis of Isoxazole Derivatives
- Potkin et al. (2009) described the transformation of oxazole carbonitrile to oxazol-3-amine, forming sulfonamides and urea derivatives. These transformations are relevant to the study and application of this compound (Potkin et al., 2009).
3. Oxazole as a Synthon in Aryl-Aryl Coupling
- Cram et al. (1987) researched oxazoles substituted with various groups, including 2,6-difluorophenyl. These compounds were used to generate biphenyl or terphenyl products, demonstrating the utility of oxazoles in aryl-aryl coupling reactions (Cram et al., 1987).
4. Antibacterial Studies
- A study by Mehta (2016) on novel heterocyclic compounds, including those containing oxazol-3-yl fragments, highlighted their antibacterial activity. This indicates potential applications of this compound in antibacterial research (Mehta, 2016).
5. Synthesis of Functionalized Carboxymides
- Revanna et al. (2013) reported the synthesis of fluorinated heterocyclic scaffolds, such as 3-amines with fluorinated groups, which are structurally related to this compound. These compounds have potential applications in developing novel chemical entities (Revanna et al., 2013).
6. Applications in Nonlinear Optical Behavior
- Research by Murthy et al. (2013) on the synthesis of oxazol-5-ones and their evaluation for nonlinear optical properties suggests potential photophysical applications for similar oxazole derivatives (Murthy et al., 2013).
Mechanism of Action
Mode of Action
It is known to interact with its targets, potentially altering their activity and leading to changes in cellular processes
Biochemical Pathways
Given its targets, it is likely to impact pathways related to cell cycle regulation, signal transduction, and protein phosphorylation
Result of Action
Given its targets, it is likely to influence processes such as cell cycle progression, signal transduction, and protein phosphorylation
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCNPTCUWDPPFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NOC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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